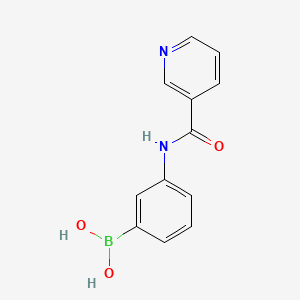
Acide (3-(nicotinamido)phényl)boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Nicotinamido)phenyl)boronic acid is a useful research compound. Its molecular formula is C12H11BN2O3 and its molecular weight is 242.04. The purity is usually 95%.
BenchChem offers high-quality (3-(Nicotinamido)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Nicotinamido)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
(3-(Nicotinamido)phenyl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
Target of Action
Boronic acids and their derivatives, including (3-(nicotinamido)phenyl)boronic acid, are known to be used as synthetic intermediates in organic synthesis . They are often used as boron ligands in metal-organic chemical reactions .
Mode of Action
The mode of action of (3-(Nicotinamido)phenyl)boronic acid is primarily through its participation in Suzuki–Miyaura (SM) coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst . The boronic acid acts as the nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
It’s known that boronic acids and their derivatives play a crucial role in the synthesis of many inhibitors of serine proteases . These enzymes are involved in various biological processes, including digestion, immune response, blood clotting, and cell cycle progression .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water, undergoing hydrolysis . This could potentially affect the bioavailability of (3-(Nicotinamido)phenyl)boronic acid.
Result of Action
The compound’s participation in sm coupling reactions can result in the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, including potential drug molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Nicotinamido)phenyl)boronic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-bromonitrobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst to form 3-nitrophenylboronic acid. This intermediate is then reduced to 3-aminophenylboronic acid, which is subsequently reacted with nicotinic acid chloride to yield (3-(Nicotinamido)phenyl)boronic acid .
Industrial Production Methods: Industrial production of (3-(Nicotinamido)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized for scalability and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: (3-(Nicotinamido)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It participates in nucleophilic substitution reactions, especially in the presence of strong bases.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Phenolic compounds.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenylboronic acids.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: (3-(Nicotinamido)phenyl)boronic acid is unique due to its nicotinamido group, which enhances its binding affinity and specificity for certain biological targets compared to other phenylboronic acids. This makes it particularly useful in applications requiring high selectivity and sensitivity .
Propriétés
IUPAC Name |
[3-(pyridine-3-carbonylamino)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BN2O3/c16-12(9-3-2-6-14-8-9)15-11-5-1-4-10(7-11)13(17)18/h1-8,17-18H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERGRRRYERIRAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C2=CN=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














